1-Butylsulfanylbutane; rhodium(3+); trichloride

Catalog No.
S1931411
CAS No.
55425-73-5
M.F
C24H54Cl3RhS3
M. Wt
648.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butylsulfanylbutane; rhodium(3+); trichloride

CAS Number

55425-73-5

Product Name

1-Butylsulfanylbutane; rhodium(3+); trichloride

IUPAC Name

1-butylsulfanylbutane;trichlororhodium

Molecular Formula

C24H54Cl3RhS3

Molecular Weight

648.1 g/mol

InChI

InChI=1S/3C8H18S.3ClH.Rh/c3*1-3-5-7-9-8-6-4-2;;;;/h3*3-8H2,1-2H3;3*1H;/q;;;;;;+3/p-3

InChI Key

PUEPVAKVGRXGNH-UHFFFAOYSA-K

SMILES

CCCCSCCCC.CCCCSCCCC.CCCCSCCCC.[Cl-].[Cl-].[Cl-].[Rh+3]

Canonical SMILES

CCCCSCCCC.CCCCSCCCC.CCCCSCCCC.Cl[Rh](Cl)Cl

1-Butylsulfanylbutane; rhodium(3+); trichloride is a complex compound that consists of a butylsulfanyl group bonded to a rhodium(III) chloride framework. The presence of the butylsulfanyl moiety introduces unique properties that can alter the reactivity and stability of the rhodium center. Rhodium(III) chloride, a well-known catalyst in organic synthesis, is characterized by its ability to facilitate various reactions, particularly those involving carbon-carbon bond formation and hydrogenation processes. The introduction of the butylsulfanyl group may enhance solubility in organic solvents and modify the electronic properties of the complex.

  • Hydrogenation Reactions: It can catalyze hydrogenation of alkenes and alkynes, converting them into alkanes.
  • Carbonylation: The complex can react with carbon monoxide to form carbonyl complexes, which are important in organic synthesis.
  • Alkene Coordination: Rhodium(III) chloride reacts with alkenes to form organometallic complexes, which can further participate in various transformations .

The presence of the butylsulfanyl group may influence these reactions by altering the steric and electronic environment around the rhodium center.

The synthesis of 1-butylsulfanylbutane; rhodium(3+); trichloride can be approached through several methods:

  • Direct Reaction: Reacting rhodium(III) chloride with 1-butylsulfanylbutane in an appropriate solvent may yield the desired complex.
  • Ligand Substitution: Starting from a known rhodium complex, ligand substitution reactions can be employed to introduce the butylsulfanyl group.
  • Complex Formation: Utilizing coordination chemistry principles, one could synthesize this compound by coordinating the butylsulfanyl ligand to a pre-formed rhodium(III) chloride complex .

The applications of 1-butylsulfanylbutane; rhodium(3+); trichloride are primarily found in catalysis:

  • Organic Synthesis: As a catalyst, it could facilitate various organic transformations, including hydrogenation and carbon-carbon coupling reactions.
  • Material Science: Potential use in developing new materials through polymerization or as a precursor for other functional materials.

Interaction studies involving 1-butylsulfanylbutane; rhodium(3+); trichloride would typically focus on its reactivity with different substrates. Understanding how this compound interacts with various organic molecules can provide insights into its catalytic efficiency and selectivity. Studies could involve:

  • Reactivity Profiling: Assessing how different ligands affect the stability and reactivity of the rhodium center.
  • Mechanistic Studies: Investigating the pathways through which this compound facilitates chemical transformations.

1-Butylsulfanylbutane; rhodium(3+); trichloride shares similarities with several other organometallic compounds. Here are some comparable compounds:

Compound NameKey Features
Tris(dibutylsulfide)rhodium trichlorideContains dibutylsulfide ligands; used in catalysis .
Rhodium(III) acetylacetonateA well-studied complex known for its catalytic properties.
Rhodium(I) complexesGenerally more reactive than their Rh(III) counterparts; often used in hydrogenation reactions.

Uniqueness

The uniqueness of 1-butylsulfanylbutane; rhodium(3+); trichloride lies in its specific ligand structure, which may impart distinct solubility and reactivity characteristics compared to other rhodium complexes. The butylsulfanyl group could enhance interactions with organic substrates, potentially leading to improved catalytic performance in certain reactions.

Hydrogen Bond Acceptor Count

3

Exact Mass

646.15082 g/mol

Monoisotopic Mass

646.15082 g/mol

Heavy Atom Count

31

Other CAS

132008-21-0

General Manufacturing Information

Rhodium, trichlorotris[1,1'-thiobis[butane]]-: ACTIVE

Dates

Modify: 2023-07-22

Explore Compound Types